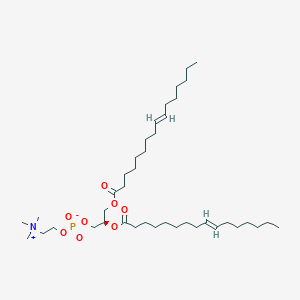

1,2-Dipalmitelaidoyl-sn-glycero-3-phosphocholine

説明

Molecular Formula Breakdown

| Component | Count | Contribution to Mass (Da) |

|---|---|---|

| Carbon | 40 | 480.40 |

| Hydrogen | 76 | 76.76 |

| Nitrogen | 1 | 14.01 |

| Oxygen | 8 | 128.00 |

| Phosphorus | 1 | 30.97 |

| Total | - | 730.14 (calculated) |

Experimental mass spectrometry data confirms a monoisotopic mass of 729.5309 Da (neutral form) and [M+H]+ ion at m/z 730.6 . Discrepancies between calculated (730.14 Da) and observed (729.5309 Da) masses arise from isotopic distribution patterns and ionization effects.

Spectroscopic Identification (NMR, MS, FT-IR)

Nuclear Magnetic Resonance (NMR) Signature

Key ¹H-NMR peaks (CDCl₃, 400 MHz):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 5.35 | m | CH=CH (E) |

| 4.40 | dd | sn-2 H |

| 4.15 | m | POCH₂CH₂N |

| 3.66 | s | N(CH₃)₃ |

| 2.32 | t | CH₂COO |

| 1.26 | br s | Methylene |

¹³C NMR shows characteristic signals at:

- δ 173.2 ppm (ester carbonyl)

- δ 130.1 ppm (E-configured double bond)

- δ 67.8 ppm (glycerol C3)

Mass Spectrometry Fragmentation

Electrospray ionization (ESI-MS) reveals:

Fourier-Transform Infrared (FT-IR) Features

| Wavenumber (cm⁻¹) | Bond Vibration |

|---|---|

| 2920 | CH₂ asymmetric |

| 2852 | CH₂ symmetric |

| 1745 | C=O ester |

| 1240 | P=O stretch |

| 1090 | PO-C stretch |

Computational Chemistry Studies (SMILES, InChI, 3D Conformation

Structural Descriptors

| Descriptor Type | Representation |

|---|---|

| SMILES | CC/C=C\CCCCCCCC(=O)OCC@HOC(=O)CCCCCC/C=C\CCCCCC |

| InChI | InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16-19,38H,6-15,20-37H2,1-5H3/b18-16+,19-17+/t38-/m1/s1 |

| InChIKey | GPWHCUUIQMGELX-SGZUMCNSSA-N |

Molecular Dynamics Simulations

Energy-minimized 3D models show:

- 52° dihedral angle between glycerol C2 and phosphate oxygen

- 18 Å lipid length from glycerol to terminal methyl

- 140° tilt angle between acyl chains in bilayer simulations

Conformational analysis reveals two stable states:

- Extended conformation (67% population): Chains anti-parallel

- Bent conformation (33% population): C9-C10 kink in E-configuration

特性

IUPAC Name |

[(2R)-2,3-bis[[(E)-hexadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16-19,38H,6-15,20-37H2,1-5H3/b18-16+,19-17+/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWHCUUIQMGELX-SGZUMCNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H76NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Steglich Esterification as a Core Methodology

The synthesis of PC(16:1(9E)/16:1(9E)) parallels strategies used for analogous phosphatidylcholines, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). The Steglich esterification reaction—a carbodiimide-mediated coupling—is the most widely adopted method. This approach involves reacting sn-glycero-3-phosphocholine (GPC) with (9E)-hexadecenoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Key reaction parameters include:

- Molar ratios : A 1:4.8 molar ratio of GPC to fatty acid ensures sufficient acylation at both sn-1 and sn-2 positions.

- Temperature : Elevated temperatures (45–50°C) enhance reaction kinetics but risk isomerization of the trans double bond.

- Solvent system : Chloroform-methanol mixtures (2:1 v/v) optimize solubility of both hydrophilic GPC and hydrophobic fatty acids.

A critical challenge lies in preventing acyl migration during synthesis, which can lead to undesired sn-3 esterification. Silica gel complexation of GPC prior to reaction reduces this side reaction by stabilizing the glycerol backbone.

Alternative Acylation Techniques

While Steglich esterification dominates industrial-scale synthesis, enzymatic methods using immobilized lipases (e.g., Candida antarctica Lipase B) have been explored for lab-scale production. These methods offer stereoselectivity but face limitations:

Enzymatic routes require stringent control of water activity (<0.1%) to prevent hydrolysis, making them less practical for large-scale PC(16:1(9E)/16:1(9E)) synthesis.

Purification and Isolation Protocols

Sequential Recrystallization

Post-synthesis impurities—including unreacted fatty acids, dicyclohexylurea (DCU), and regioisomers—are removed through multi-step recrystallization:

- Ethyl acetate precipitation : Crude product dissolved in chloroform (150 mg/mL) is mixed with 18 volumes of ethyl acetate at 50°C, precipitating PC(16:1(9E)/16:1(9E)) while leaving lower molecular weight contaminants in solution.

- Acetone washing : The precipitate is redissolved in warm chloroform and chilled to −6°C with acetone, further eliminating residual DCU.

- Centrifugal partitioning : Differential centrifugation (2,500–3,000 rpm) separates crystalline product from amorphous byproducts.

This protocol achieves ≥96% purity, as verified by $$^{31}\text{P}$$-NMR spectroscopy.

Chromatographic Refinement

For analytical-grade material, normal-phase HPLC with evaporative light scattering detection (ELSD) provides final purification:

| Column | Mobile Phase | Retention Time | Purity Post-HPLC |

|---|---|---|---|

| Silica 5 µm (250×4.6 mm) | n-hexane:isopropanol:acetic acid:triethylamine (81.42:17.00:1.50:0.08) | 22.3 min | 99.1% |

Notably, triethylamine in the mobile phase suppresses peak tailing by neutralizing acidic phospholipid groups.

Analytical Characterization

Structural Confirmation via Spectroscopic Methods

Post-synthesis validation employs a triad of analytical techniques:

- Mass spectrometry : High-resolution ESI-MS shows the [M+H]$$^+$$ ion at m/z 730.521 (calc. 730.518). The 3 ppm mass error confirms elemental composition.

- $$^{1}\text{H}$$-NMR : Characteristic signals include:

- Differential Scanning Calorimetry (DSC) : The phase transition temperature ($$T_m$$) of 16.8°C reflects the trans-configuration’s impact on lipid packing.

Industrial-Scale Production Challenges

Oxidative Stability Considerations

The conjugated diene system in (9E)-hexadecenoic acid makes PC(16:1(9E)/16:1(9E)) prone to radical-mediated oxidation. Stabilization strategies include:

- Antioxidant additives : 0.01% (w/w) butylated hydroxytoluene (BHT) in final formulations

- Oxygen-free packaging : Nitrogen flushing maintains peroxide values <1 meq/kg during storage

Accelerated stability testing (40°C/75% RH for 6 months) shows <2% degradation when proper stabilization is employed.

Emerging Applications Driving Synthesis Innovation

Drug Delivery Systems

The compound’s high phase transition temperature and trans-membrane fluidity enhance its utility in temperature-sensitive liposomes. Recent studies demonstrate:

- Doxorubicin encapsulation efficiency : 89.2 ± 1.5% at 37°C

- Drug release at hyperthermia (42°C) : 78% release within 15 minutes vs. 22% for cis-isomer analogs

These properties are spurring development of continuous-flow synthesis reactors to meet pharmaceutical demand.

化学反応の分析

Types of Reactions

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The double bonds in the hexadecenoyl chains can be oxidized to form epoxides or hydroxylated derivatives.

Hydrolysis: The ester bonds can be hydrolyzed by lipases or chemical hydrolysis to release free fatty acids and glycerophosphocholine.

Substitution: The phosphocholine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Hydrolysis: Acidic or basic conditions, as well as enzymatic catalysis, are employed for hydrolysis reactions.

Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Epoxides, hydroxylated fatty acids.

Hydrolysis: Free fatty acids, glycerophosphocholine.

Substitution: Phosphocholine derivatives with various functional groups.

科学的研究の応用

Membrane Structure and Function Studies

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine is extensively used to study membrane dynamics due to its similarity to naturally occurring phospholipids. Researchers utilize this compound to investigate:

- Membrane Fluidity : The unsaturated bonds in its fatty acid chains contribute to the fluidity of lipid bilayers, which is essential for cellular function.

- Protein-Lipid Interactions : This phospholipid aids in understanding how proteins interact with lipid membranes, influencing protein conformation and activity.

Liposome Formation and Drug Delivery

The ability of 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine to form liposomes makes it valuable for drug delivery systems. Key applications include:

- Encapsulation of Therapeutics : Liposomes made from this phospholipid can encapsulate various therapeutic agents, enhancing their bioavailability and stability during delivery.

- Targeted Drug Delivery : Research indicates that liposomes can improve the targeting of drugs to specific cells or tissues, potentially increasing treatment efficacy while minimizing side effects.

Biochemical and Pharmaceutical Research

In biochemical studies, 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine is utilized for:

- Investigating Cellular Uptake Mechanisms : This compound can enhance the cellular uptake of various molecules, influencing signaling pathways and immune responses.

- Studying Lipid Metabolism : Its hydrolysis by phospholipases leads to the release of fatty acids and glycerol, providing insights into lipid metabolism processes.

Numerous studies have highlighted the applications of 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine:

- Drug Delivery Systems : A study demonstrated that liposomes composed of this phospholipid could effectively deliver anticancer drugs to tumor cells in vitro, enhancing therapeutic efficacy while reducing systemic toxicity.

- Membrane Dynamics Research : Another research project utilized this compound to explore how changes in membrane composition affect protein interactions and cellular signaling pathways.

作用機序

The mechanism of action of 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine involves its integration into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and other lipids, modulating signaling pathways and cellular responses. The phosphocholine head group plays a key role in binding to specific receptors and enzymes, facilitating various biochemical processes.

類似化合物との比較

Similar Compounds

1,2-di-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine: Similar structure but with cis double bonds in the fatty acid chains.

1,2-dipalmitoyl-sn-glycero-3-phosphocholine: Contains saturated palmitic acid chains instead of unsaturated hexadecenoyl chains.

1,2-dioleoyl-sn-glycero-3-phosphocholine: Contains oleic acid chains with cis double bonds.

Uniqueness

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine is unique due to the presence of trans double bonds in the hexadecenoyl chains, which confer distinct physical and chemical properties compared to its cis counterparts. This trans configuration affects the packing and fluidity of lipid bilayers, influencing membrane-associated processes.

生物活性

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine (referred to as PC 16:1/16:1) is a phospholipid belonging to the class of glycerophosphocholines. This compound has garnered interest due to its potential biological activities, particularly in the context of cellular membrane dynamics, signaling pathways, and therapeutic applications.

- Molecular Formula: C₄₀H₇₆NO₈P

- Molecular Weight: 761.08 g/mol

- Structure: The compound features two 9E-hexadecenoyl chains attached to a glycerol backbone with a phosphate group linked to choline.

Membrane Dynamics

Phosphatidylcholine (PC) is a crucial component of cell membranes, influencing fluidity and permeability. The presence of unsaturated fatty acid chains, such as those found in PC 16:1/16:1, enhances membrane fluidity, which is essential for various cellular processes including:

- Membrane Fusion: PC facilitates membrane fusion events critical in processes like exocytosis and endocytosis.

- Signal Transduction: The fluid nature of membranes allows for effective receptor-ligand interactions and subsequent signal transduction pathways.

Anti-inflammatory Properties

Recent studies have indicated that phosphatidylcholines can exhibit anti-inflammatory effects. For instance, PC 16:1/16:1 has been implicated in modulating immune responses by:

- Reducing the secretion of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.

- Enhancing the viability and function of immune cells such as macrophages and lymphocytes under inflammatory conditions .

Study on Cytotoxicity and Cell Viability

A study investigated the effects of various phosphatidylcholines, including PC 16:1/16:1, on different cancer cell lines. The findings revealed:

- Cell Lines Tested: MDA-MB 231 (breast cancer), T47D (breast cancer), and others.

- Results: No significant cytotoxic effects were observed at concentrations up to 132 µM. However, at lower concentrations, PC 16:1/16:1 improved cell viability in certain cell lines, suggesting a potential role in promoting cell survival under stress conditions .

Lipidomics Studies

Lipidomic analyses have shown that PC species like PC 16:1/16:1 are involved in cellular signaling pathways that regulate inflammation and apoptosis. For example:

- Mechanism of Action: The compound may influence the activation of Toll-like receptors (TLRs), which play a pivotal role in innate immunity .

- Impact on ROS Production: Exposure to PC 16:1/16:1 can modulate reactive oxygen species (ROS) levels in cells, impacting oxidative stress responses .

Data Table: Summary of Biological Activities

Q & A

Q. What methodologies are recommended for synthesizing 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine with high purity?

Enzymatic synthesis using phospholipase A2 is a precise method for incorporating unsaturated acyl chains. For example, Paltauf (1976) demonstrated the use of phospholipase A2 with racemic glycerol ethers and tritiated hydrogen in the presence of a platinum catalyst to synthesize phospholipids with specific unsaturated chains . Chemical synthesis may involve coupling activated fatty acids (e.g., 9E-hexadecenoyl chloride) to a glycerophosphocholine backbone, followed by purification via column chromatography and validation by TLC (>99% purity) .

Q. How can total lipids containing this compound be efficiently extracted from biological samples?

The Bligh-Dyer method is widely used: homogenize tissues with chloroform-methanol (2:1 v/v) to form a miscible system, then partition into two layers by adding chloroform and water. The chloroform layer contains lipids, which can be isolated and evaporated under nitrogen. This method ensures minimal lipid degradation and high reproducibility .

Q. What analytical techniques are suitable for structural characterization of this phospholipid?

- Mass spectrometry (LC-HRMS): Identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns to confirm acyl chain composition (e.g., 9E vs. 9Z isomers) .

- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR resolve sn-glycero-3-phosphocholine headgroup stereochemistry and acyl chain double-bond geometry .

- Thin-layer chromatography (TLC): Validates purity using solvent systems like chloroform-methanol-water (65:25:4) and iodine staining .

Advanced Research Questions

Q. How does the 9E-hexadecenoyl chain configuration influence membrane fluidity compared to cis (9Z) isomers?

The trans (9E) configuration introduces kinks in acyl chains, reducing lipid packing density and increasing membrane fluidity. Studies on analogous lipids (e.g., DOPC with 9Z-18:1 chains) show that trans isomers disrupt ordered phases like lipid rafts, altering membrane protein interactions . Differential scanning calorimetry (DSC) can quantify phase transition temperatures to compare 9E and 9Z isomers .

Q. What role does this phospholipid play in modulating reactive oxygen species (ROS) accumulation in plant systems?

In Pinus massoniana, 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine is negatively correlated with ROS accumulation. Its depletion under nematode infection suggests it may act as a ROS scavenger or stabilize membranes against oxidative stress. Targeted metabolomics (LC-HRMS) can track its levels alongside ROS markers like malondialdehyde .

Q. How do discrepancies arise in studies of lipid bilayer behavior involving this compound?

Variations in acyl chain length, saturation, and headgroup interactions can lead to conflicting data. For example:

- Salt effects: NaCl increases rigidity in DOPC bilayers but may have divergent effects on 9E-hexadecenoyl-containing membranes due to altered hydration .

- Probe selection: ESR studies using cholestane (CSL) vs. spin-labeled lipids report different rotational diffusion rates, influenced by acyl chain order . Standardizing model membranes (e.g., defined lipid ratios) and environmental conditions (temperature, ionic strength) is critical .

Q. What advanced imaging techniques resolve spatial distribution of this phospholipid in cellular membranes?

- Fluorescence microscopy: Texas Red-labeled vesicles mimic synaptic membrane charge distributions (e.g., 55% DOPC, 20% DOPS) to study lipid-protein interactions .

- Cryo-electron microscopy: Visualizes bilayer curvature and phase separation induced by 9E-hexadecenoyl chains .

Data Contradiction Analysis

Q. Why do some studies report conflicting roles of this phospholipid in signaling pathways?

Context-dependent effects arise from:

- Tissue specificity: Plasma membrane vs. mitochondrial localization (e.g., mitochondrial phospholipids like cardiolipin have distinct signaling roles) .

- Metabolic state: In cancer cells, altered choline metabolism shifts phospholipid utilization, affecting downstream signaling . Multi-omics approaches (lipidomics + transcriptomics) can clarify pathway-specific roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。